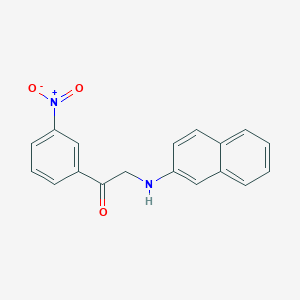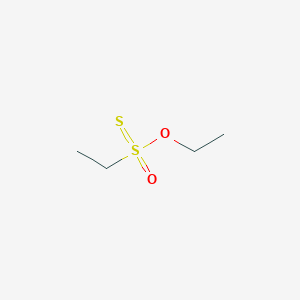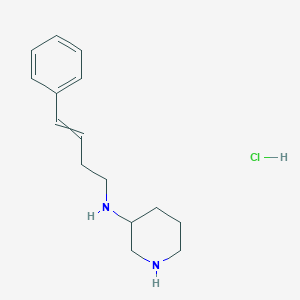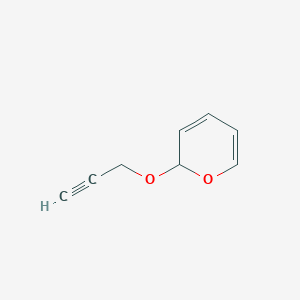![molecular formula C21H26O3Si B14791047 (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone is a synthetic organic compound that belongs to the class of silyl ethers This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and a silyl ether group, which is a silicon-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone typically involves the protection of hydroxyl groups using silylating agents. One common method involves the reaction of (5S)-5-hydroxymethyl-dihydro-2(3H)-furanone with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone is used as a protecting group for hydroxyl functionalities. This allows for selective reactions to occur at other sites in the molecule without interference from the hydroxyl group.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of biologically active molecules. Its unique structure can be utilized to design and develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group can be selectively removed under mild conditions, allowing for the regeneration of the hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, where the control of functional group reactivity is essential.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]dihydro-2(3H)-furanone
- (5S)-5-[[[(1,1-Dimethylethyl)triethylsilyl]oxy]methyl]dihydro-2(3H)-furanone
Uniqueness
The uniqueness of (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone lies in its specific silyl ether group, which provides a balance between stability and reactivity. The diphenylsilyl group offers enhanced stability compared to other silyl ethers, making it suitable for use in more demanding synthetic conditions. Additionally, the compound’s stereochemistry (5S) adds to its uniqueness, as it can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C21H26O3Si |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(22)24-17/h4-13,17H,14-16H2,1-3H3 |
InChI Key |
LZDTYPTYCSPHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)

![N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14790981.png)

![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)

![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)

![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)

